molecular formula C22H22N2O5S B2519159 N-[3-(fluoren-9-ylideneamino)oxy-2-hydroxypropyl]-N-(furan-2-ylmethyl)methanesulfonamide CAS No. 797776-11-5

N-[3-(fluoren-9-ylideneamino)oxy-2-hydroxypropyl]-N-(furan-2-ylmethyl)methanesulfonamide

Cat. No. B2519159
CAS RN: 797776-11-5
M. Wt: 426.49
InChI Key: PBXHGCOYJAGSPY-UHFFFAOYSA-N
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Description

The compound N-[3-(fluoren-9-ylideneamino)oxy-2-hydroxypropyl]-N-(furan-2-ylmethyl)methanesulfonamide is a multifunctional molecule that appears to incorporate elements of both methanesulfonamide and fluorenyl groups. Methanesulfonamide is known to be a cosolvent and a general acid catalyst in certain reactions, such as Sharpless asymmetric dihydroxylations . The fluorenyl group, specifically the (9H-fluoren-9-yl)methanesulfonyl (Fms), has been used as an amino protecting group in peptide synthesis, offering advantages over the well-established Fmoc protecting group .

Synthesis Analysis

The synthesis of such a compound would likely involve the introduction of the fluorenyl group to a methanesulfonamide backbone. The research indicates that methanesulfonamide can act as a general acid catalyst , which could potentially be utilized in the synthesis process to facilitate the formation of the desired compound. The Fms group has been successfully introduced in the formation of phosphonamide bonds , suggesting that similar chemistry could be applied in the synthesis of N-[3-(fluoren-9-ylideneamino)oxy-2-hydroxypropyl]-N-(furan-2-ylmethyl)methanesulfonamide.

Molecular Structure Analysis

The molecular structure of this compound would be expected to exhibit the characteristic rigidity of the fluorenyl group, which could influence its reactivity and interaction with other molecules. The presence of the methanesulfonamide moiety could introduce additional sites for potential reactions, such as protonation or interaction with hydroxide ions .

Chemical Reactions Analysis

Given the roles of its constituent parts, the compound could participate in a variety of chemical reactions. Methanesulfonamide has been shown to accelerate the dihydroxylation of certain olefins , and the Fms group has been used to protect amino groups during peptide synthesis . This suggests that the compound could be involved in similar reactions, potentially acting as a catalyst or a protecting group, depending on the context.

Physical and Chemical Properties Analysis

The physical and chemical properties of N-[3-(fluoren-9-ylideneamino)oxy-2-hydroxypropyl]-N-(furan-2-ylmethyl)methanesulfonamide would be influenced by its functional groups. The polarity of the molecule would be an important factor, as seen in the study of methanesulfonamide, where the polarity of the intermediate osmate ester significantly affected reaction times . The stability of the Fms group under various conditions would also contribute to the overall properties of the compound.

Scientific Research Applications

Synthesis and Electro-optical Properties

This chemical compound's relevance extends into the synthesis and analysis of its electro-optical properties, particularly in the creation of new conjugated hybrid polymers based on furan and fluorene units. A study by Güneş, Cihaner, and Önal (2013) explored the electrochemical polymerization of novel hybrid monomers, revealing that the resultant polymer films exhibited quasi-reversible redox behavior and reversible electrochromic behavior, with significant implications for electronic and photonic applications (Güneş, Cihaner, & Önal, 2013).

Chemical Protection and Synthesis

Another application involves the use of the fluoren-9-ylmethoxycarbonyl (Fmoc) group for the protection of hydroxy-groups in chemical synthesis. Gioeli and Chattopadhyaya (1982) detailed how the Fmoc group can protect hydroxy-groups alongside various acid- and base-labile protecting groups, demonstrating its utility in the synthesis of complex molecules, such as octathymidylic acid fragments (Gioeli & Chattopadhyaya, 1982).

Advanced Materials Development

The compound's structural components, such as furan and fluorene units, have been investigated for their potential in creating advanced materials. Shinde and Rode (2017) researched a two-phase system for synthesizing furylmethane derivatives, highlighting the compound's role in increasing the yield of such derivatives, which are critical for various industrial applications, including green chemistry and materials science (Shinde & Rode, 2017).

Proton Exchange Membrane Properties

A study by Kumar et al. (2018) on sulfonated copoly(ether imide)s containing trifluoromethyl, fluorenyl, and hydroxyl groups for enhanced proton exchange membrane properties exemplifies the potential of incorporating such structural motifs into membrane materials for microbial fuel cells, showcasing the compound's relevance in energy conversion technologies (Kumar et al., 2018).

properties

IUPAC Name

N-[3-(fluoren-9-ylideneamino)oxy-2-hydroxypropyl]-N-(furan-2-ylmethyl)methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O5S/c1-30(26,27)24(14-17-7-6-12-28-17)13-16(25)15-29-23-22-20-10-4-2-8-18(20)19-9-3-5-11-21(19)22/h2-12,16,25H,13-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBXHGCOYJAGSPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N(CC1=CC=CO1)CC(CON=C2C3=CC=CC=C3C4=CC=CC=C42)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[3-(fluoren-9-ylideneamino)oxy-2-hydroxypropyl]-N-(furan-2-ylmethyl)methanesulfonamide

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